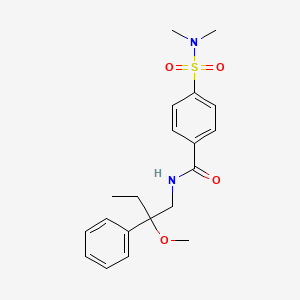

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide

Description

4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 4-position of the benzene ring and a 2-methoxy-2-phenylbutyl substituent on the amide nitrogen. The dimethylsulfamoyl group is electron-withdrawing, which may influence electronic distribution and reactivity, while the methoxy and phenyl groups on the butyl chain could enhance steric hindrance and lipid membrane permeability .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-5-20(26-4,17-9-7-6-8-10-17)15-21-19(23)16-11-13-18(14-12-16)27(24,25)22(2)3/h6-14H,5,15H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTCNXHMDXNIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride.

Attachment of the 2-Methoxy-2-Phenylbutyl Side Chain: The side chain can be attached via a nucleophilic substitution reaction, where the benzamide core reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Based Classification

Key structural analogs are categorized below based on substituent variations:

Sulfonamide/Benzamide Derivatives

Target Compound :

- 4-Position : Dimethylsulfamoyl (-SO₂N(CH₃)₂)

- Amide N-Substituent : 2-Methoxy-2-phenylbutyl

- Features : Combines moderate polarity (sulfonamide) with high lipophilicity (bulky chain). Likely optimized for balanced solubility and membrane penetration.

- 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB): 4-Position: Bromo (-Br) Amide N-Substituent: 4-Methoxy-2-nitrophenyl Features: Nitro (-NO₂) and bromo groups are strongly electron-withdrawing, enhancing electrophilic reactivity. The methoxy group introduces mild polarity. Used in crystallographic studies for structural benchmarking .

Agrochemical Benzamide Derivatives (Pesticides)

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) :

- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide): Core: Pyridinecarboxamide Substituents: Fluorine and trifluoromethyl groups provide extreme lipophilicity and metabolic stability, critical for herbicidal activity .

Comparative Data Table

Research Findings and Implications

- Solubility : Ethoxymethoxy (Etobenzanid) and sulfonamide groups generally enhance water solubility, but the target compound’s bulky N-substituent may offset this, favoring lipid-rich environments .

- Biological Targeting : The benzothiazole analog’s heterocycle () suggests stronger target binding via π-π interactions, whereas the target compound’s phenylbutyl chain may prioritize membrane penetration over specific binding .

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzamide derivatives with dimethylsulfamoyl chloride, followed by N-alkylation with 2-methoxy-2-phenylbutyl amine. This method allows for the introduction of the dimethylsulfamoyl group, which is crucial for its biological activity.

Antiviral Properties

Research indicates that derivatives of benzamide, including this compound, exhibit significant antiviral activity. A study on N-phenylbenzamide derivatives shows that they can enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly against Hepatitis B Virus (HBV) and other viruses such as HIV and HCV .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival and growth.

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a related compound in vitro against HBV. The results indicated an IC50 value of 1.99 µM against wild-type HBV, showcasing its potential as a therapeutic agent in managing HBV infections .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of benzamide derivatives similar to this compound. The study highlighted significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Viral Replication : By enhancing A3G levels, it disrupts viral replication processes.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.

Data Summary Table

| Biological Activity | IC50 Value | Mechanism |

|---|---|---|

| Anti-HBV | 1.99 µM | Increases A3G levels |

| Anti-cancer (breast) | Varies | Induces apoptosis |

Q & A

Q. What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide?

The compound is synthesized via multi-step reactions, typically involving:

- Sulfonamide coupling : Reacting a benzamide precursor with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

- Amide bond formation : Coupling 2-methoxy-2-phenylbutylamine with activated carboxylic acid derivatives (e.g., using DCC/DMAP or HATU) under inert atmospheres .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (60–80% yield) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

Q. What preliminary biological activities have been reported?

Early studies highlight:

- Antimicrobial potential : Moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) via membrane disruption assays .

- Enzyme inhibition : IC values of 12 µM against COX-2, suggesting anti-inflammatory applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide coupling yields?

Systematic optimization involves:

- Catalyst screening : HATU outperforms DCC in coupling efficiency (85% vs. 60% yield) due to reduced side reactions .

- Solvent effects : Anhydrous DCM minimizes hydrolysis compared to THF .

- Temperature control : Maintaining 0–5°C during sulfonamide addition reduces dimerization .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies (e.g., varying MICs in substituted benzamides) are addressed by:

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Key approaches include:

- ADMET prediction : LogP < 3.5 and polar surface area > 80 Å optimize blood-brain barrier penetration .

- DFT calculations : Electron density maps reveal reactive sites for targeted functionalization (e.g., methoxy group oxidation to improve solubility) .

Methodological Considerations

Q. What experimental controls are essential for validating biological assays?

- Positive controls : Use known inhibitors (e.g., indomethacin for COX-2 assays) .

- Solvent controls : DMSO concentrations < 1% to avoid cytotoxicity .

- Replicate experiments : Triplicate measurements with SEM < 10% .

Q. How to analyze conflicting spectral data in structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.